

# The Discovery and Development of Belantamab Mafodotin (GSK2850163 Hydrochloride): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of the discovery and development history of belantamab mafodotin (formerly **GSK2850163 hydrochloride**), a first-in-class antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA) for the treatment of relapsed and refractory multiple myeloma. This document details the preclinical discovery, mechanism of action, antibody-drug conjugation, and a comprehensive summary of the pivotal clinical trial program (DREAMM). Quantitative data from key studies are presented in structured tables, and detailed methodologies for cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this targeted therapy.

# Discovery and Preclinical Evaluation Target Identification and Antibody Selection

The discovery of belantamab mafodotin was predicated on the identification of a suitable cell surface target highly and uniformly expressed on multiple myeloma cells with limited expression on normal tissues. B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor superfamily, emerged as a prime candidate. BCMA is crucial for the survival of plasma cells and is universally expressed on malignant myeloma cells.[1]



A humanized, afucosylated IgG1 monoclonal antibody, J6M0, was developed to target BCMA. [2] Afucosylation of the antibody's Fc region enhances its binding affinity to FcyRIIIa receptors on immune effector cells, thereby increasing antibody-dependent cellular cytotoxicity (ADCC). [3] The antibody component of what would become belantamab mafodotin, demonstrated a high binding affinity to human BCMA with a dissociation constant (Kd) of 1 nM.[4]

### **Cytotoxic Payload and Linker Chemistry**

The cytotoxic payload selected for conjugation to the anti-BCMA antibody was monomethyl auristatin F (MMAF), a potent microtubule inhibitor.[3] MMAF is a synthetic antineoplastic agent that is too toxic to be used as a standalone chemotherapeutic agent. However, when linked to a targeting antibody, its cytotoxic effects can be directed specifically to cancer cells. Unlike the related compound MMAE, MMAF is less permeable to cells, which minimizes the "bystander effect" and reduces off-target toxicity.

A stable, non-cleavable maleimidocaproyl (mc) linker was chosen to conjugate MMAF to the antibody.[3] This linker ensures that the cytotoxic payload remains attached to the antibody in circulation and is only released upon internalization of the ADC into the target myeloma cell and subsequent lysosomal degradation.[5] The final drug-to-antibody ratio (DAR) is approximately 4, meaning each antibody molecule carries an average of four MMAF molecules.

## **Preclinical Pharmacology and In Vitro Cytotoxicity**

Preclinical studies demonstrated that GSK2857916 (belantamab mafodotin) selectively induces apoptosis in BCMA-expressing multiple myeloma cells.[2] Upon binding to BCMA, the ADC is internalized, and MMAF is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4] In vitro studies with the NCI-H929 human multiple myeloma cell line showed that GSK2857916 treatment led to a significant decrease in cell viability and induced markers of immunogenic cell death, including the externalization of calreticulin and the secretion of HMGB1 and ATP.[6] While specific IC50 values for a broad panel of multiple myeloma cell lines were not detailed in the reviewed literature, the potent and selective antimyeloma activity was consistently demonstrated in preclinical models.[2][4]

Table 1: Preclinical Characteristics of Belantamab Mafodotin



| Parameter             | Value                                  | Reference |
|-----------------------|----------------------------------------|-----------|
| Target                | B-cell Maturation Antigen (BCMA)       | [1]       |
| Antibody              | Humanized, afucosylated IgG1 (J6M0)    | [2]       |
| Cytotoxic Payload     | Monomethyl Auristatin F (MMAF)         | [3]       |
| Linker                | Non-cleavable<br>maleimidocaproyl (mc) | [3]       |
| Binding Affinity (Kd) | 1 nM                                   | [4]       |

### **Mechanism of Action**

Belantamab mafodotin exerts its anti-myeloma effect through a multi-faceted mechanism of action:

- Targeted Delivery of Cytotoxin: The anti-BCMA antibody directs the ADC to myeloma cells.
   Following binding and internalization, the MMAF payload is released, disrupting the microtubule network, leading to G2/M cell cycle arrest and apoptosis.[2][4]
- Antibody-Dependent Cellular Cytotoxicity (ADCC): The afucosylated Fc region of the antibody enhances binding to FcyRIIIa on natural killer (NK) cells and other immune effector cells, leading to the lysis of myeloma cells.[3]
- Antibody-Dependent Cellular Phagocytosis (ADCP): The antibody component can also mediate the engulfment and destruction of myeloma cells by macrophages.
- Immunogenic Cell Death (ICD): Treatment with belantamab mafodotin induces the release of damage-associated molecular patterns (DAMPs) from dying myeloma cells, which can stimulate an adaptive immune response against the tumor.[6]



#### Mechanism of Action of Belantamab Mafodotin



Click to download full resolution via product page

Mechanism of Action of Belantamab Mafodotin.



## **Clinical Development: The DREAMM Program**

The clinical development of belantamab mafodotin has been primarily conducted through the DREAMM (DRiving Excellence in Approaches to Multiple Myeloma) clinical trial program.

### **DREAMM-1: First-in-Human Study**

The DREAMM-1 (NCT02064387) was a Phase 1, open-label, dose-escalation and expansion study to evaluate the safety, pharmacokinetics, and clinical activity of GSK2857916 in patients with relapsed/refractory multiple myeloma and other BCMA-expressing hematologic malignancies.[3][7] The study identified a recommended Phase 2 dose of 3.4 mg/kg. In the expansion phase, patients treated with this dose who were not previously treated with an anti-CD38 antibody had an overall response rate (ORR) of 71%. For patients who had been previously treated with daratumumab, the ORR was 38.5%.[7]

Table 2: Key Efficacy Results from DREAMM-1 (Part 2 Expansion)

| Patient Population      | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (mPFS) | Reference |
|-------------------------|--------------------------------|-----------------------------------------------|-----------|
| All Patients            | 60%                            | 12.0 months                                   | [7]       |
| Daratumumab-naïve       | 71%                            | 15.7 months                                   | [7]       |
| Daratumumab-<br>exposed | 38.5%                          | 7.9 months                                    | [7]       |

### **DREAMM-2: Pivotal Phase 2 Study**

The DREAMM-2 (NCT03525678) was a pivotal Phase 2, open-label, randomized, two-arm study that led to the accelerated approval of belantamab mafodotin. The study evaluated two doses, 2.5 mg/kg and 3.4 mg/kg, in patients with heavily pretreated relapsed/refractory multiple myeloma who had failed at least three prior lines of therapy, including an anti-CD38 antibody, a proteasome inhibitor, and an immunomodulatory agent.[8] The 2.5 mg/kg dose was selected for regulatory submission based on a more favorable benefit-risk profile.[1]

Table 3: Efficacy and Safety from DREAMM-2 (2.5 mg/kg cohort)



| Efficacy Endpoint                  | Result                              | Reference |
|------------------------------------|-------------------------------------|-----------|
| Overall Response Rate (ORR)        | 31%                                 | [8]       |
| Median Duration of Response (mDOR) | Not Reached (at 6 months follow-up) | [8]       |
| Safety Endpoint                    | Incidence                           | Reference |
| Keratopathy (all grades)           | ≥20%                                | [1]       |
| Thrombocytopenia (Grade 3/4)       | Common                              | [1]       |
| Infusion-related reactions         | Common                              | [1]       |

# Experimental Protocols In Vitro Cytotoxicity Assay (General Protocol)

The following is a generalized protocol for an in vitro cytotoxicity assay, such as an MTT or resazurin-based assay, which is commonly used in the preclinical evaluation of cytotoxic agents like belantamab mafodotin.

- Cell Culture: Multiple myeloma cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
- Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. Plates are incubated to allow for cell attachment (for adherent cell lines).
- Compound Treatment: A serial dilution of the test compound (e.g., belantamab mafodotin) is prepared. The diluted compound is added to the wells containing the cells. Control wells with vehicle only are also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its cytotoxic effects.
- Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The reagent is converted by metabolically active cells into a colored or fluorescent product.



- Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
- Data Analysis: The results are normalized to the control wells, and the half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the log of the compound concentration.[9]

### **Antibody-Drug Conjugation (General Protocol)**

The conjugation of MMAF to the anti-BCMA antibody via a maleimidocaproyl linker is a multistep chemical process. A general outline is as follows:

- Antibody Preparation: The monoclonal antibody is produced in a mammalian cell line (e.g., CHO cells) and purified.[10]
- Linker-Payload Synthesis: The maleimidocaproyl (mc) linker is synthesized and then attached to the MMAF payload.[11][12]
- Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups.
- Conjugation Reaction: The linker-payload is reacted with the reduced antibody. The
  maleimide group of the linker forms a stable covalent bond with the thiol groups on the
  antibody.[13][14]
- Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. This is often achieved through chromatography techniques. [15]
- Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.[13]

## **Discovery and Development Workflow**



### Discovery and Development Workflow of Belantamab Mafodotin



Click to download full resolution via product page

Discovery and Development Workflow of Belantamab Mafodotin.



### Conclusion

Belantamab mafodotin represents a significant advancement in the treatment of relapsed and refractory multiple myeloma, born from a rational drug design process that combined a highly specific antibody with a potent cytotoxic payload. Its journey from target identification to clinical approval, spearheaded by the comprehensive DREAMM clinical trial program, underscores the potential of antibody-drug conjugates in oncology. This technical guide has provided a detailed overview of the discovery, mechanism of action, and clinical development of belantamab mafodotin, offering valuable insights for researchers and professionals in the field of drug development. Further research and ongoing clinical trials continue to explore its full therapeutic potential in various combinations and lines of therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Belantamab Mafodotin to Treat Multiple Myeloma: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti—B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 4. cicancer.org [cicancer.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsk.com [gsk.com]
- 8. gsk.com [gsk.com]
- 9. kosheeka.com [kosheeka.com]
- 10. aacrjournals.org [aacrjournals.org]



- 11. US20220119441A1 Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein Google Patents [patents.google.com]
- 12. WO2020181686A1 Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. bicellscientific.com [bicellscientific.com]
- 15. ADC conjugation [bio-protocol.org]
- To cite this document: BenchChem. [The Discovery and Development of Belantamab Mafodotin (GSK2850163 Hydrochloride): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799446#gsk2850163-hydrochloride-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com